Diethyl fluorophosphate

Overview

Description

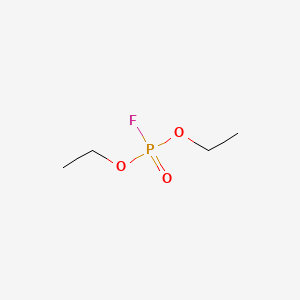

Diethyl fluorophosphate is an organophosphorus compound with the molecular formula C4H10FO3P. It is a colorless liquid that is primarily known for its use as a chemical warfare agent and in scientific research due to its potent inhibitory effects on acetylcholinesterase, an enzyme critical for nerve function .

Preparation Methods

Diethyl fluorophosphate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with phosphorus oxychloride, followed by fluorination using hydrogen fluoride or another fluorinating agent . The reaction conditions typically require careful control of temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Diethyl fluorophosphate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to produce diethyl phosphate and hydrogen fluoride.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl fluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: Due to its inhibitory effects on acetylcholinesterase, it is used to study enzyme kinetics and neurobiology.

Medicine: It serves as a model compound for studying the effects of nerve agents and developing antidotes.

Industry: It is used in the development of pesticides and other agrochemicals.

Mechanism of Action

The primary mechanism of action of diethyl fluorophosphate involves the irreversible inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and ultimately resulting in neurotoxicity . The molecular target is the serine residue in the active site of acetylcholinesterase, which forms a covalent bond with the phosphorus atom of this compound .

Comparison with Similar Compounds

Diethyl fluorophosphate is similar to other organophosphorus compounds such as dimethyl fluorophosphate and diisopropyl fluorophosphate. it is unique in its specific inhibitory potency and the nature of its interactions with acetylcholinesterase . Similar compounds include:

Dimethyl Fluorophosphate: Another potent acetylcholinesterase inhibitor with a similar mechanism of action.

Diisopropyl Fluorophosphate: Used in medical and research settings for its acetylcholinesterase inhibitory properties.

Biological Activity

Diethyl fluorophosphate (DFP) is an organophosphorus compound that exhibits significant biological activity, primarily as a potent inhibitor of the enzyme acetylcholinesterase (AChE). This article explores the biological effects, mechanisms of action, and relevant case studies associated with DFP, drawing from diverse research findings.

DFP acts by irreversibly binding to the serine residue in the active site of AChE, leading to the inhibition of this critical enzyme. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. When inhibited, ACh accumulates, resulting in prolonged cholinergic stimulation at both muscarinic and nicotinic receptors. This can lead to symptoms ranging from muscle twitching and respiratory distress to potentially fatal cholinergic crises.

Case Studies and Clinical Implications

- Acute Poisoning Case : A case study reported an 83-year-old patient who ingested a large amount of an organophosphate compound, leading to severe cholinergic symptoms such as bradycardia and hypotension. The patient's plasma butyrylcholinesterase (BChE) levels were significantly inhibited (<200 U/l), indicating severe poisoning. Treatment included atropine and obidoxime to reactivate AChE and manage symptoms .

- Environmental Exposure : In agricultural settings, DFP is used as a pesticide. Studies have shown that exposure can lead to acute poisoning incidents among farm workers, necessitating immediate medical intervention. The clinical management often involves the administration of antidotes like atropine and supportive care .

Biological Effects

The biological effects of DFP extend beyond AChE inhibition:

- Neurotoxicity : The accumulation of ACh due to DFP exposure leads to overstimulation of cholinergic pathways, which can result in neurotoxic effects including seizures and respiratory failure.

- Dermal Absorption : Research indicates that heat treatment can enhance the skin penetration of DFP, increasing its toxicity profile .

- Reactivation Potential : Interestingly, fluoride-induced reactivation has been studied where DFP was detected as a product in cases involving diethoxy pesticides. This highlights potential pathways for detoxification or reactivation after poisoning .

Quantitative Analysis

A study analyzed the concentration of DFP and its derivatives in various scenarios, revealing significant findings:

| Compound | Concentration (mmol L) |

|---|---|

| This compound | 3.7 ± 0.2 |

| Ethyl Phosphate | 0.93 ± 0.06 |

| Diethyl Malonate | 0.26 ± 0.04 |

This table illustrates the relative abundance of DFP compared to other organophosphate compounds under specific conditions .

Research Findings

Recent studies have focused on understanding the kinetics and degradation pathways of DFP:

- Decomposition Pathways : The formation kinetics of organophosphates like DFP are influenced by environmental factors such as temperature and moisture content. Higher water concentrations during thermal aging led to increased formation rates of related compounds .

- Enzymatic Hydrolysis : Enzymatic studies have shown that certain phosphotriesterases can hydrolyze DFP effectively, suggesting potential bioremediation strategies for contaminated environments .

Properties

IUPAC Name |

1-[ethoxy(fluoro)phosphoryl]oxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSIQKMFCCUZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189332 | |

| Record name | Ethyl phosphorofluoridate ((EtO)2FPO) (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-74-7 | |

| Record name | Diethyl fluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorofluoridic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phosphorofluoridate ((EtO)2FPO) (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.